Sachaliside

Catalog No.
S542279
CAS No.
132294-76-9
M.F
C15H20O7
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sachaliside

CAS Number

132294-76-9

Product Name

Sachaliside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1

InChI Key

CNNXMGXBAZQZDE-HHMSBIESSA-N

SMILES

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Sachaliside;

Canonical SMILES

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Description

The exact mass of the compound Sachaliside is 312.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sachaliside is a bioactive compound found in the roots of Rhodiola rosea, a medicinal plant traditionally used in Eastern Europe and Asia to combat fatigue and improve physical performance []. While Rhodiola rosea boasts a variety of potentially beneficial compounds, sachaliside has garnered some scientific interest for its possible applications. Here's a closer look at the current state of research on sachaliside:

Potential Anti-Fatigue Effects

Some researchers hypothesize that sachaliside might contribute to Rhodiola rosea's reported anti-fatigue properties. Studies suggest sachaliside may activate AMPK (adenosine monophosphate-activated protein kinase), an enzyme involved in energy metabolism []. AMPK activation can promote cellular energy production, potentially explaining the fatigue-reducing effects observed in some Rhodiola users. However, more research is needed to confirm sachaliside's specific role in this process.

Adaptogenic Properties

Adaptogens are natural compounds believed to help the body adapt to stress. Rhodiola rosea is often classified as an adaptogen, and some researchers theorize that sachaliside might play a part in this effect. Studies have shown sachaliside can influence the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system []. However, further investigation is necessary to fully understand how sachaliside interacts with the HPA axis and its potential adaptogenic effects.

Sachaliside is a natural compound classified as a phenylpropanoid glycoside. It is primarily derived from the plant species Salix sachalinensis, commonly known as Sakhalin willow. This compound has garnered attention due to its unique structural characteristics and potential biological activities, making it a subject of interest in both phytochemistry and pharmacology. Sachaliside is recognized for its role as a taxonomic marker for the aforementioned species, highlighting its significance in botanical studies and plant classification .

The mechanism of action of Sachaliside is not fully elucidated. However, its presence in Rhodiola rosea, known for its adaptogenic properties, suggests a potential role in stress response pathways. Some studies propose that Sachaliside, along with other Rhodiola rosea components, might influence the hypothalamic-pituitary-adrenal (HPA) axis, a key regulatory system involved in stress response []. More research is needed to confirm these hypotheses and understand the specific molecular mechanisms.

Typical of glycosides. One notable reaction is transrutinosylation, where it can be synthesized through the enzymatic action of rutinosidase from Aspergillus niger, utilizing rutin as a substrate. This reaction exemplifies the compound's potential for modification and synthesis in laboratory settings . Furthermore, Sachaliside can undergo hydrolysis, leading to the release of its aglycone and sugar moieties, which is characteristic of glycosides .

Sachaliside exhibits a range of biological activities that contribute to its pharmacological profile. Research indicates that it possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Additionally, Sachaliside has shown potential anti-inflammatory effects, making it relevant in therapeutic applications aimed at inflammatory conditions . Its role in angiogenesis modulation has also been noted, suggesting possible applications in cancer therapy and wound healing .

The synthesis of Sachaliside can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as rutinosidase from Aspergillus niger to catalyze the formation from rutin.
  • Chemical Synthesis: Employing standard organic synthesis techniques to create phenylpropanoid glycosides.
  • Extraction from Natural Sources: Isolating Sachaliside from Salix sachalinensis through solvent extraction and purification techniques.

These methods highlight both natural and synthetic pathways for obtaining Sachaliside, making it accessible for research and application purposes .

Sachaliside has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be used in developing therapeutic agents for chronic diseases.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare formulations.
  • Botanical Research: As a taxonomic marker, it aids in the classification and study of related plant species.

The versatility of Sachaliside underscores its potential utility in multiple domains .

Interaction studies involving Sachaliside have focused on its effects on cellular mechanisms. It has been observed to influence angiogenesis, potentially through modulation of signaling pathways involved in vascular growth. Additionally, studies suggest that Sachaliside interacts with various biological targets, enhancing its therapeutic potential against certain diseases such as cancer . Further research is needed to elucidate the specific molecular interactions and mechanisms underlying these effects.

Sachaliside shares structural similarities with other phenylpropanoid glycosides. Below is a comparison with similar compounds:

Compound NameSource PlantUnique Features
Physalin APhysalis alkekengiNoted for anti-tumor activity
AgnusideMentha spicataExhibits proangiogenic properties
RutinRuta graveolensKnown for its antioxidant effects
SalicinSalix albaPrecursor to salicylic acid with analgesic effects

Uniqueness of Sachaliside

Sachaliside's uniqueness lies in its specific structural configuration and its role as a taxonomic marker for Salix sachalinensis. While other compounds may share similar biological activities or structural features, Sachaliside's distinct origin and specific interactions set it apart within the phenylpropanoid glycosides category .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

312.1209

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7WNF6LR591

Wikipedia

Sachaliside

Dates

Modify: 2024-04-14
1: Jeon SH, Chun W, Choi YJ, Kwon YS. Cytotoxic constituents from the bark of Salix hulteni. Arch Pharm Res. 2008 Aug;31(8):978-82. doi: 10.1007/s12272-001-1255-9. Epub 2008 Sep 12. PubMed PMID: 18787784.
2: Tolonen A, Pakonen M, Hohtola A, Jalonen J. Phenylpropanoid glycosides from Rhodiola rosea. Chem Pharm Bull (Tokyo). 2003 Apr;51(4):467-70. PubMed PMID: 12673010.
3: Han MH, Yang XW, Zhong GY, Zhang M. [Bioactive constituents inhibiting TNF-alpha production in fresh rhizome of Pinellia ternata]. Zhongguo Zhong Yao Za Zhi. 2007 Sep;32(17):1755-9. Chinese. PubMed PMID: 17992993.
4: Tolonen A, Hohtola A, Jalonen J. Comparison of electrospray ionization and atmospheric pressure chemical ionization techniques in the analysis of the main constituents from Rhodiola rosea extracts by liquid chromatography/mass spectrometry. J Mass Spectrom. 2003 Aug;38(8):845-53. PubMed PMID: 12938105.
5: Zhao CC, Shen J, Chen J, Shao JH, Li KH, Gu WY, Miao BJ. Phenolic glycoside constituents from Brassica rapa flowers and their α-glucosidase inhibitory activity. Nat Prod Res. 2018 Jun 11:1-6. doi: 10.1080/14786419.2018.1479704. [Epub ahead of print] PubMed PMID: 29888963.

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